molecular formula C12H12N2O4 B1423531 methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 885951-47-3

methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B1423531
CAS No.: 885951-47-3
M. Wt: 248.23 g/mol
InChI Key: HSSIGRDBUFVJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol. This compound is characterized by its pyrrole ring structure, which is substituted with a hydroxyl group, a carbonyl group, and a pyridinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of a suitable pyrrole derivative with a pyridinylmethyl halide under basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. The use of catalysts and solvents is optimized to increase yield and purity. The final product is then purified through crystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: It may be used as a probe or inhibitor in biological studies to understand enzyme activities and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyridinylmethyl pyrrole derivatives: These compounds share the pyridinylmethyl group but may have different substituents on the pyrrole ring.

  • Hydroxyl pyridinones: These compounds contain hydroxyl groups and pyridinyl rings but differ in their overall structure and functional groups.

Uniqueness: Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial use.

Properties

IUPAC Name

methyl 4-hydroxy-5-oxo-1-(pyridin-2-ylmethyl)-2H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-12(17)9-7-14(11(16)10(9)15)6-8-4-2-3-5-13-8/h2-5,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSIGRDBUFVJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132456
Record name Methyl 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-47-3
Record name Methyl 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.